3-Phenylprop-2-yne-1-sulfonyl chloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

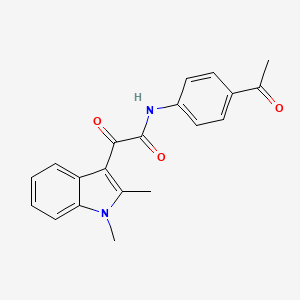

3-Phenylprop-2-yne-1-sulfonyl chloride is a chemical compound with the molecular formula C9H7ClO2S . It has a molecular weight of 214.67 and is typically stored at a temperature of 4 degrees Celsius . The compound is in liquid form .

Molecular Structure Analysis

The InChI code for this compound is 1S/C9H7ClO2S/c10-13(11,12)8-4-7-9-5-2-1-3-6-9/h1-3,5-6H,8H2 . This indicates the specific arrangement of atoms in the molecule.Physical And Chemical Properties Analysis

This compound has a molecular weight of 214.663g/mol . It has a XLogP3 value of 2.3, indicating its lipophilicity . It has no hydrogen bond donors, two hydrogen bond acceptors, and two rotatable bonds . Its exact mass is 213.986g/mol .Scientific Research Applications

Catalytic Applications

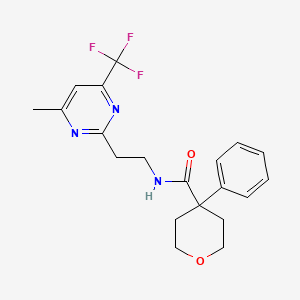

Research highlights the use of sulfonated ionic liquids as efficient catalysts in organic synthesis. For instance, the design and application of new ionic liquids, such as 1-sulfopyridinium chloride, have been explored for catalyzing tandem Knoevenagel–Michael reactions, offering a green and efficient method for synthesizing bis(pyrazol-5-ol) derivatives under mild conditions (Moosavi‐Zare et al., 2013).

Synthesis of Heterocyclic Compounds

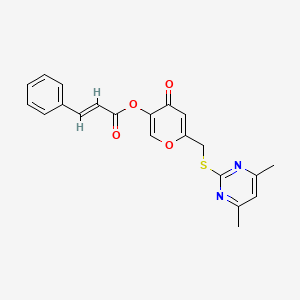

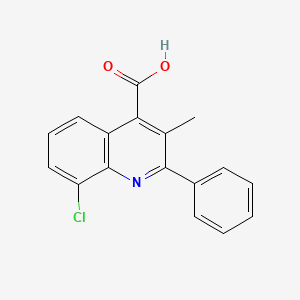

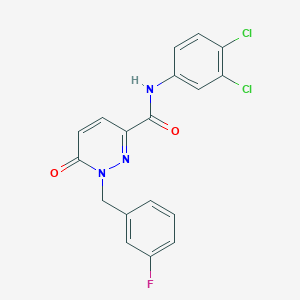

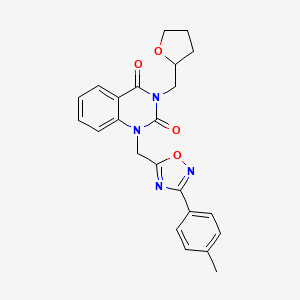

Sulfonamide moieties are pivotal in the synthesis of heterocyclic compounds with antimicrobial properties. A study on the synthesis and antimicrobial evaluation of novel thiazole, pyridone, pyrazole, and chromene derivatives bearing a sulfonamide moiety demonstrates the utility of these compounds as potential antimicrobial agents (Darwish et al., 2014).

Material Science

In material science, the synthesis and application of sulfonic acid functionalized pyridinium chloride as a catalyst for the solvent-free synthesis of organic compounds indicate the role of such sulfonated compounds in enhancing reaction efficiency and selectivity (Moosavi‐Zare et al., 2013).

Polymer Science

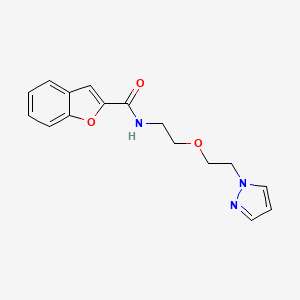

The study of sulfonated polyaniline and its parent systems through X-ray photoelectron spectroscopy (XPS) provides insights into the structure and protonation level of these materials, highlighting their potential in conducting polymers and electronic applications (Yue & Epstein, 1991).

Pharmaceutical Applications

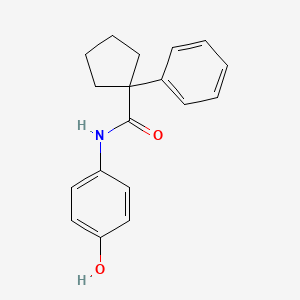

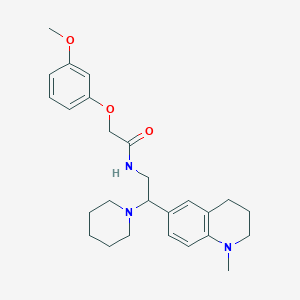

In the pharmaceutical domain, the synthesis of substituted N-[(3-(1H-pyrrol-1yl)methyl]-5,6-dihydropyridin-1(2H)-yl) benzamide/benzene sulfonamide as anticancer agents exemplifies the application of sulfonyl chloride derivatives in developing novel therapeutic agents (Redda et al., 2011).

Safety and Hazards

The compound is classified as dangerous, with hazard statements indicating that it causes severe skin burns and eye damage . It may also cause respiratory irritation . Safety precautions include avoiding breathing its dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, wearing protective clothing, and using only outdoors or in a well-ventilated area .

Properties

IUPAC Name |

3-phenylprop-2-yne-1-sulfonyl chloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7ClO2S/c10-13(11,12)8-4-7-9-5-2-1-3-6-9/h1-3,5-6H,8H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LUECDVVATRNOHR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C#CCS(=O)(=O)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7ClO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

214.67 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(1-cyano-1-cyclopropylethyl)-2-(2,5,6-trimethylthieno[2,3-d]pyrimidin-4-yl)sulfanylacetamide](/img/structure/B2689675.png)

![3-({4-[(Oxolan-2-ylmethyl)amino]quinazolin-2-yl}amino)phenol](/img/structure/B2689680.png)

![N-tert-butyl-2-[3-(2-fluorobenzyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide](/img/structure/B2689682.png)